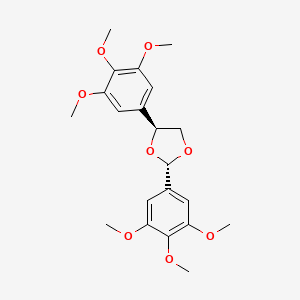
(+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane is a compound known for its role as a platelet activating factor (PAF) receptor antagonist . This compound is characterized by its crystalline solid form and has a molecular formula of C21H26O8 . It is often used in biochemical research due to its ability to competitively antagonize PAF in various assays .
Méthodes De Préparation
The synthesis of (+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane involves the reaction of appropriate trimethoxyphenyl derivatives with dioxolane under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired stereochemistry is achieved . Industrial production methods may involve scaling up these reactions with optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
(+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane has several scientific research applications:
Mécanisme D'action
The mechanism of action of (+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane involves its binding to the PAF receptor, thereby blocking the receptor’s interaction with PAF . This competitive antagonism prevents PAF from exerting its effects, which include the activation of polymorphonuclear leucocytes and monocytes . The molecular targets involved are primarily the PAF receptors on various cell types .
Comparaison Avec Des Composés Similaires
(+/-)trans-2,5-bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane is unique due to its specific structure and high affinity for PAF receptors . Similar compounds include:
trans-2,5-diarylfurans: These compounds also act as PAF receptor antagonists but may have different binding affinities and specificities.
This compound’s uniqueness lies in its dual binding modes to the PAF receptor, which enhances its antagonistic properties .
Propriétés
Formule moléculaire |
C21H26O8 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
(2S,4S)-2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3/t18-,21+/m1/s1 |
Clé InChI |
DUAYHYGJMLZLCE-NQIIRXRSSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@H]2CO[C@@H](O2)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


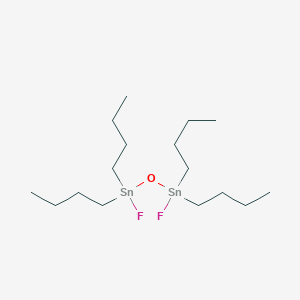
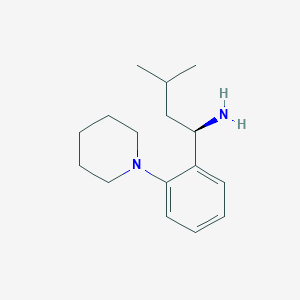
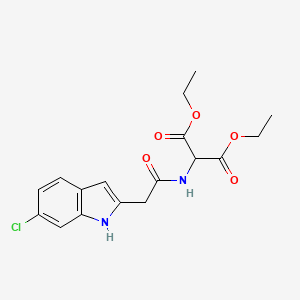
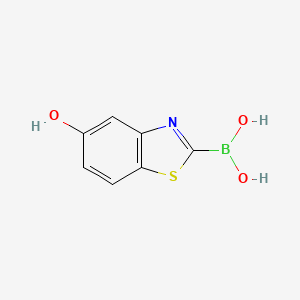
![1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
![8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one](/img/structure/B13404910.png)
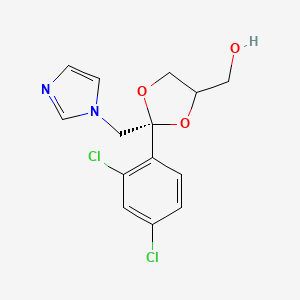
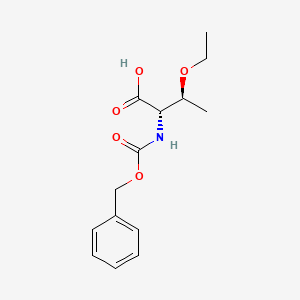
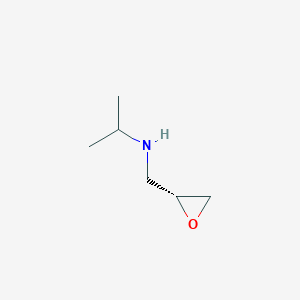
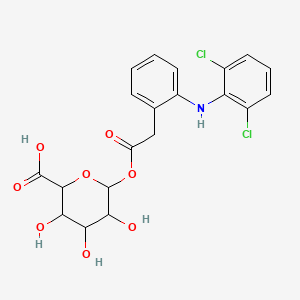
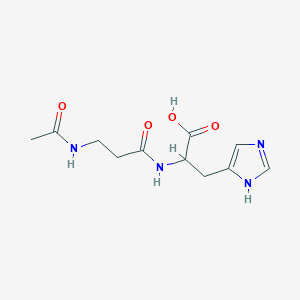
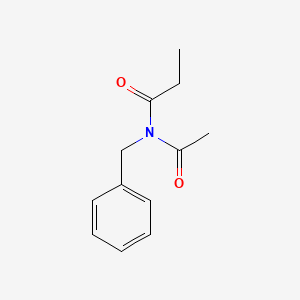
![but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one](/img/structure/B13404962.png)
![2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13404974.png)
